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Unveiling the Spectroscopic Signature of Aglain C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Aglain C**, a natural product isolated from plants of the Aglaia genus, particularly Aglaia argentea. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by presenting detailed spectroscopic data, experimental protocols, and insights into its biological context.

Core Spectroscopic Data

The structural elucidation of **Aglain C**, a complex natural product with the molecular formula C₃₆H₄₂N₂O₈, relies on a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structure of organic molecules. For **Aglain C**, both ¹H and ¹³C NMR data are crucial for assigning the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for **Aglain C**



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
Data not available in search results			

Table 2: 13C NMR Spectroscopic Data for **Aglain C**

Position	Chemical Shift (δ) ppm
Data not available in search results	

Note: The specific ¹H and ¹³C NMR chemical shifts for **Aglain C** are not explicitly available in the provided search results. The tables are structured to be populated once this data is obtained from the primary literature.

Mass Spectrometry (MS) Data

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Table 3: Mass Spectrometry Data for Aglain C

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
Data not available in search results		

Note: The specific mass spectrometry data, including the molecular ion peak and major fragmentation patterns for **Aglain C**, are not detailed in the search results. This table will be updated upon locating the relevant primary source.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Table 4: Infrared (IR) Spectroscopic Data for Aglain C

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
Data not available in search results		

Note: The characteristic IR absorption bands for **Aglain C** are not specified in the search results. This table is a template for the expected data.

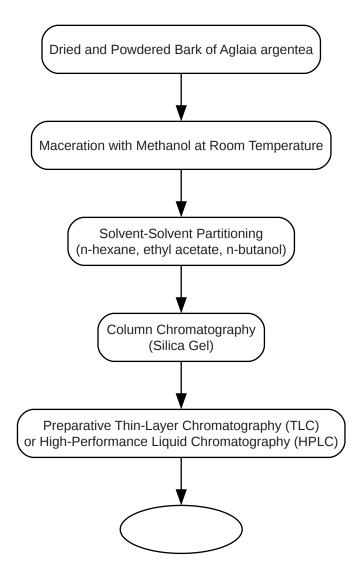
Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections outline the general methodologies employed for the isolation and spectroscopic analysis of natural products from Aglaia argentea, which are applicable to **Aglain C**.

Extraction and Isolation

The initial step in obtaining **Aglain C** involves the extraction of plant material, followed by chromatographic separation to isolate the pure compound.





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Extraction and isolation workflow for Aglain C.

The dried and powdered bark of Aglaia argentea is typically subjected to maceration with methanol at room temperature. The resulting crude extract is then partitioned between different solvents of varying polarities, such as n-hexane, ethyl acetate, and n-butanol, to achieve a preliminary separation of compounds. The fraction containing **Aglain C** is then subjected to multiple steps of column chromatography over silica gel. Final purification is often achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis



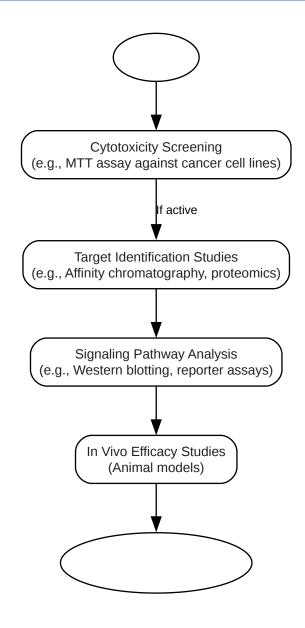
The purified **Aglain C** is then analyzed using a suite of spectroscopic instruments to determine its structure.

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for establishing the connectivity of protons and carbons.
- Mass Spectrometry: High-resolution mass spectra are generally obtained using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB) coupled with a time-offlight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.
- Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Biological Context and Signaling Pathways

Aglain C belongs to a class of natural products known as rocaglamides or aglains, which have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] The precise signaling pathways through which **Aglain C** exerts its effects are a subject of ongoing research. The diagram below illustrates a generalized logical flow for investigating the biological activity of a natural product like **Aglain C**.





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Workflow for investigating the biological activity of Aglain C.

Initial studies typically involve screening **Aglain C** for its cytotoxic effects on a panel of cancer cell lines. If significant activity is observed, further research is directed towards identifying its molecular target(s) and elucidating the downstream signaling pathways that are modulated by the compound. These investigations are crucial for understanding its mechanism of action and for its potential development as a therapeutic agent.



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